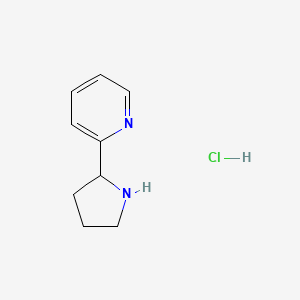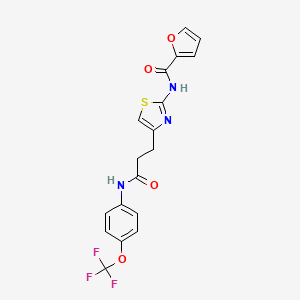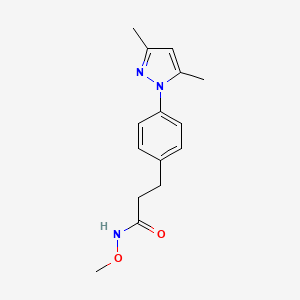
1-(3-(5-(Trifluorometil)-1,3,4-oxadiazol-2-il)piperidin-1-il)-1-(quinoxalin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with an additional trifluoromethyl-substituted oxadiazole moiety
Aplicaciones Científicas De Investigación
- Los investigadores han investigado su papel en la inhibición del crecimiento tumoral y la metástasis .
- Estos compuestos pueden servir como agentes novedosos en la lucha contra las enfermedades infecciosas .
- Algunos derivados de quinoxalina exhiben efectos anticonvulsivos, lo que los hace relevantes para el manejo de la epilepsia y afecciones relacionadas .
- Su capacidad para inhibir el crecimiento de micobacterias es de interés para el desarrollo de fármacos .
Actividad Anticancerígena y Antiproliferativa
Actividad Antimicrobiana
Actividad Anticonvulsiva
Actividad Antituberculosa
Actividad Antimalárica
Actividad Antileishmanial
Actividad Anti-VIH
Actividad Antiinflamatoria
Estas propiedades multifuncionales resaltan la versatilidad de los derivados de quinoxalina. Los investigadores continúan explorando su potencial en el descubrimiento de fármacos y aplicaciones terapéuticas. Si desea información más detallada sobre algún área específica, ¡no dude en preguntar!
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:
-
Formation of the Quinoxaline Core:
Starting Materials: o-phenylenediamine and 1,2-dicarbonyl compounds.
Reaction Conditions: The condensation reaction is carried out under reflux in ethanol or acetic acid, yielding the quinoxaline ring.
-
Synthesis of the Oxadiazole Ring:
Starting Materials: Hydrazides and carboxylic acids or their derivatives.
Reaction Conditions: Cyclization is achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid.
-
Formation of the Piperidine Ring:
Starting Materials: Piperidine derivatives.
Reaction Conditions: Piperidine is typically introduced through nucleophilic substitution reactions.
-
Coupling Reactions:
Linking the Fragments: The quinoxaline, oxadiazole, and piperidine fragments are coupled using appropriate linkers and coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoxaline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group on the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted oxadiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in the development of drugs targeting specific cancer pathways.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Quinoxaline Derivatives: Such as quinoxaline-2-carboxamides, which are known for their antimicrobial properties.
Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles, which exhibit a range of biological activities.
This compound’s diverse structural features and reactivity make it a valuable subject for ongoing scientific investigation and application development.
Propiedades
IUPAC Name |
quinoxalin-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-4-3-7-25(9-10)15(26)13-8-21-11-5-1-2-6-12(11)22-13/h1-2,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKZDPANHQQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1E)-3-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate](/img/structure/B2593170.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)
![ethyl 4-[(4-methylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2593182.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2593186.png)

